(2E)-3-[5-(4-bromophenyl)furan-2-yl]-N-(2-methylquinolin-8-yl)prop-2-enamide
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Overview
Description
(2E)-3-[5-(4-bromophenyl)furan-2-yl]-N-(2-methylquinolin-8-yl)prop-2-enamide is a complex organic compound that features a furan ring substituted with a bromophenyl group and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(4-bromophenyl)furan-2-yl]-N-(2-methylquinolin-8-yl)prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring substituted with a bromophenyl group. This can be achieved through a Suzuki coupling reaction between 4-bromophenylboronic acid and 2-furylboronic acid in the presence of a palladium catalyst.
Next, the quinoline moiety can be synthesized separately through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid, followed by oxidation. The final step involves the coupling of the furan and quinoline intermediates through an amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(4-bromophenyl)furan-2-yl]-N-(2-methylquinolin-8-yl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group on the quinoline moiety can be reduced to an amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Furanone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-[5-(4-bromophenyl)furan-2-yl]-N-(2-methylquinolin-8-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use as a probe in biological assays to study enzyme activity or receptor binding.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-[5-(4-bromophenyl)furan-2-yl]-N-(2-methylquinolin-8-yl)prop-2-enamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The furan and quinoline moieties can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: A simpler furan derivative used in flavor and fragrance industries.
Disilane-bridged compounds: Organosilicon compounds with unique electronic properties.
Fluorine compounds: Known for their high reactivity and use in pharmaceuticals.
Uniqueness
(2E)-3-[5-(4-bromophenyl)furan-2-yl]-N-(2-methylquinolin-8-yl)prop-2-enamide is unique due to its combination of a bromophenyl-substituted furan ring and a quinoline moiety
Properties
Molecular Formula |
C23H17BrN2O2 |
---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
(E)-3-[5-(4-bromophenyl)furan-2-yl]-N-(2-methylquinolin-8-yl)prop-2-enamide |
InChI |
InChI=1S/C23H17BrN2O2/c1-15-5-6-17-3-2-4-20(23(17)25-15)26-22(27)14-12-19-11-13-21(28-19)16-7-9-18(24)10-8-16/h2-14H,1H3,(H,26,27)/b14-12+ |
InChI Key |
MJHRXFHKJFXIIM-WYMLVPIESA-N |
Isomeric SMILES |
CC1=NC2=C(C=CC=C2NC(=O)/C=C/C3=CC=C(O3)C4=CC=C(C=C4)Br)C=C1 |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C=C1 |
Origin of Product |
United States |
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